structure elucidation of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid
structure elucidation of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid
An In-depth Technical Guide to the Structure Elucidation of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic Acid
Authored by: A Senior Application Scientist
Abstract
The unequivocal confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of 6-oxo-6-(4-trifluoromethylphenyl)hexanoic acid, a compound featuring a keto-acid backbone and a trifluoromethylphenyl moiety.[1][2][3] This document is designed for researchers and scientists, moving beyond a simple recitation of methods to explain the strategic rationale behind an integrated spectroscopic approach. We will detail the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques to assemble a self-validating structural proof.[4][5][6]
Foundational Analysis: Molecular Formula and Degree of Unsaturation
Before any spectroscopic analysis, the first objective is to determine the molecular formula and the index of hydrogen deficiency (IHD).[7] This foundational data provides an initial roadmap of the structural features to anticipate, such as rings or multiple bonds.
Molecular Formula: C₁₃H₁₃F₃O₃
Index of Hydrogen Deficiency (IHD) Calculation: The IHD is calculated using the formula: IHD = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.
For C₁₃H₁₃F₃O₃: IHD = 13 - (13/2) - (3/2) + (0/2) + 1 IHD = 13 - 6.5 - 1.5 + 1 IHD = 6
An IHD of 6 immediately suggests a significant degree of unsaturation. This is accounted for by:
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One Phenyl Ring: Accounts for 4 degrees of unsaturation (one ring and three double bonds).
-
Two Carbonyl Groups (C=O): The ketone and the carboxylic acid each contribute one degree of unsaturation, for a total of 2.
This initial calculation aligns perfectly with the proposed structure, providing the first layer of validation.
Mass Spectrometry: The Molecular Blueprint and Fragmentation Pathway
Mass spectrometry serves two primary functions: the precise determination of molecular mass to confirm the elemental composition and the analysis of fragmentation patterns to reveal structural motifs.[4][5][8]
Expertise & Causality: For a molecule of this nature, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice for accurate mass determination. For fragmentation analysis, a harder technique like Electron Ionization (EI) is invaluable for creating a reproducible fragmentation "fingerprint."
Expected Mass Spectrometry Data
| Technique | Expected m/z (Da) | Interpretation |
| HRMS (ESI) | 275.0844 [M-H]⁻ | Confirms the molecular formula C₁₃H₁₃F₃O₃ (Calculated mass for C₁₃H₁₂F₃O₃⁻: 275.0744) |
| EI-MS | 276 [M]⁺ | Molecular ion peak |
| EI-MS | 259 | Loss of OH radical (·OH) from the carboxylic acid |
| EI-MS | 231 | Loss of carboxyl group (·COOH) |
| EI-MS | 173 | Cleavage alpha to the ketone, yielding the [C₈H₄F₃O]⁺ fragment (4-trifluoromethylbenzoyl cation) |
| EI-MS | 145 | Loss of CO from the benzoyl cation, yielding the [C₇H₄F₃]⁺ fragment (4-trifluoromethylphenyl cation)[9] |
| EI-MS | 103 | Cleavage of the C4-C5 bond, yielding the [C₅H₇O₂]⁺ fragment |
Experimental Protocol: GC-MS (EI)
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Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC: Use a standard non-polar column (e.g., DB-5ms). Set an appropriate temperature program, for instance, starting at 100°C, holding for 1 minute, then ramping at 15°C/min to 280°C and holding for 5 minutes.
-
MS: Set the ionization mode to Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range from m/z 40 to 400.[8]
-
-
Injection: Inject 1 µL of the sample solution.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing observed fragments to the expected masses to deduce the connectivity of the structural components.
Infrared Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the specific functional groups present in a molecule based on their characteristic vibrational frequencies.[4][10]
Expertise & Causality: The presence of both a carboxylic acid and a ketone requires careful examination of the carbonyl region. The carboxylic acid O-H stretch is expected to be a very broad signal, a hallmark of hydrogen bonding, which distinguishes it from sharper alcohol O-H signals.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300-2500 (very broad) | Carboxylic Acid | O-H stretch |
| ~1710 | Carboxylic Acid | C=O stretch[11] |
| ~1690 | Aryl Ketone | C=O stretch[12] |
| ~1600, ~1480 | Aromatic Ring | C=C stretches |
| ~1320 | Trifluoromethyl | C-F symmetric stretch |
| ~1170, ~1130 | Trifluoromethyl | C-F asymmetric stretches |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups. The presence of the broad O-H band and two distinct C=O bands provides strong evidence for the keto-acid structure.
Nuclear Magnetic Resonance: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environment of each ¹H, ¹³C, and ¹⁹F nucleus.[4][5] A combination of 1D and 2D NMR experiments is essential for an unambiguous assignment.
¹H NMR Spectroscopy: Proton Environments and Connectivity
Expertise & Causality: The para-substitution on the phenyl ring will result in a characteristic AA'BB' system, appearing as two distinct doublets. The aliphatic chain protons will show predictable splitting patterns based on their neighboring protons, allowing for a sequential walk along the chain.
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Causality: The electron-withdrawing nature of the trifluoromethyl group will deshield the attached aromatic carbon (C4') and cause it to appear as a quartet due to one-bond C-F coupling.[13] The two carbonyl carbons will be the most downfield signals in the aliphatic region.
¹⁹F NMR Spectroscopy: The Fluorine Signature
Expertise & Causality: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine atoms.[14][15][16] For a CF₃ group on an aromatic ring, a single sharp resonance is expected.
Predicted NMR Data Summary
| Nucleus | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~12.0 | br s | 1H | -COOH |
| ¹H | ~8.10 | d | 2H | H2', H6' |
| ¹H | ~7.80 | d | 2H | H3', H5' |
| ¹H | ~3.10 | t | 2H | H5 |
| ¹H | ~2.45 | t | 2H | H2 |
| ¹H | ~2.00 | p | 2H | H3 |
| ¹H | ~1.70 | p | 2H | H4 |
| ¹³C | ~198.0 | s | - | C6 (Ketone C=O) |
| ¹³C | ~178.0 | s | - | C1 (Acid C=O) |
| ¹³C | ~139.0 | s | - | C4' |
| ¹³C | ~134.0 | q | - | C1' |
| ¹³C | ~129.0 | s | - | C2', C6' |
| ¹³C | ~126.0 | q | - | C3', C5' |
| ¹³C | ~124.0 | q (¹JCF ≈ 272 Hz) | - | -CF₃ |
| ¹³C | ~37.0 | s | - | C5 |
| ¹³C | ~33.0 | s | - | C2 |
| ¹³C | ~24.0 | s | - | C3 |
| ¹³C | ~20.0 | s | - | C4 |
| ¹⁹F | ~ -63.0 | s | - | -CF₃ |
Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, p=pentet, br=broad
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum using an appropriate reference standard (e.g., CFCl₃).
-
2D NMR Acquisition (Essential for Confirmation):
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. This will confirm the -CH₂-CH₂-CH₂-CH₂- sequence.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This definitively assigns the ¹H and ¹³C signals of the aliphatic chain.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the key experiment to link the fragments. Crucial correlations to look for are from the H5 protons to the C6 ketone carbonyl and the C1' aromatic carbon, and from the H2' protons to the C6 ketone.
-
Integrated Workflow and Final Confirmation
The power of this multi-technique approach lies in the convergence of data. Each experiment provides a piece of the puzzle, and together they form a self-validating system.
Caption: Integrated workflow for structure elucidation.
The final structure is confirmed as follows:
-
HRMS validates the elemental formula C₁₃H₁₃F₃O₃.
-
IR confirms the presence of a carboxylic acid, a ketone, an aromatic ring, and a trifluoromethyl group.
-
¹H and ¹³C NMR account for all 13 protons and 13 carbons, with chemical shifts and multiplicities consistent with the proposed structure.
-
¹⁹F NMR confirms the trifluoromethyl group.
-
2D NMR (COSY, HSQC, HMBC) unequivocally establishes the connectivity between the 4-trifluoromethylbenzoyl group and the 5-carboxypentyl chain, locking all fragments into the single, correct structure of 6-oxo-6-(4-trifluoromethylphenyl)hexanoic acid.
References
-
Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. PubMed. Available at: [Link]
-
(PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. ResearchGate. Available at: [Link]
-
6-Oxohexanoic acid | C6H10O3 | CID 440918. PubChem. Available at: [Link]
-
Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile | Request PDF. ResearchGate. Available at: [Link]
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]
-
Keto acid. Wikipedia. Available at: [Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. Available at: [Link]
-
Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available at: [Link]
-
Understanding Keto Acids: The Biochemical Powerhouses. Oreate AI Blog. Available at: [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
Structure Elucidation of Organic Compounds. YouTube. Available at: [Link]
-
Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Available at: [Link]
-
IR-RA spectra for all α-keto acids studied here. ResearchGate. Available at: [Link]
-
An Overview of Fluorine NMR. ResearchGate. Available at: [Link]
-
Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Structure-Guided Engineering of α-Keto Acid Decarboxylase for the Production of Higher Alcohols at Elevated Temperature. PubMed. Available at: [Link]
-
Write the structure of the -keto acid produced by oxidative deam... Pearson+. Available at: [Link]
-
Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]
-
Fluorine NMR. University of Wisconsin-Madison. Available at: [Link]
-
Infrared Spectroscopy. University of Calgary. Available at: [Link]
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. Available at: [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. Available at: [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Available at: [Link]
-
Molecules | An Open Access Journal from MDPI. MDPI. Available at: [Link]
-
UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. eGyanKosh. Available at: [Link]
Sources
- 1. 6-Oxohexanoic acid | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Keto acid - Wikipedia [en.wikipedia.org]
- 3. Understanding Keto Acids: The Biochemical Powerhouses - Oreate AI Blog [oreateai.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. jchps.com [jchps.com]
- 6. intertek.com [intertek.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
